molecular formula C7H8N2O3 B100637 2-Methoxy-6-nitroaniline CAS No. 16554-45-3

2-Methoxy-6-nitroaniline

Cat. No. B100637
Key on ui cas rn: 16554-45-3
M. Wt: 168.15 g/mol
InChI Key: NDKWDGCTUOOAPF-UHFFFAOYSA-N
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Patent
US06353010B1

Procedure details

Tetrabutylammonium iodide (0.4 g), sodium hydroxide (4.0 g) in water (40 ml) and iodomethane (3.4 ml) were added to 2-amino-3-nitrophenol (4.0 g) dissolved in tetrahydrofuran (80 ml) at ambient temperature. This mixture was stirred overnight then concentrated in vacuo. After pouring into water (200 ml) it was extracted into ethyl acetate (2×200 ml) then washed with aqueous sodium bicarbonate (100 ml) and saturated brine (100 ml). The solution was dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo to afford the title compound as a dark solid (4.4 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:13].I[CH3:15]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O.O1CCCC1>[NH2:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[O:13][CH3:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
3.4 mL
Type
reactant
Smiles
IC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
After pouring into water (200 ml) it
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
then washed with aqueous sodium bicarbonate (100 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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